molecular formula C15H13NO B021248 7-Benzyloxyindole CAS No. 20289-27-4

7-Benzyloxyindole

Cat. No. B021248
CAS RN: 20289-27-4
M. Wt: 223.27 g/mol
InChI Key: DIGZMTAFOACVBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Benzyloxyindole involves key steps starting from indole derivatives. Fujii et al. (2001) detailed a scalable synthesis process where 7-Benzyloxyindole is assembled with a 59% overall yield. This method is significant for producing key intermediates like (R)-3-(2-aminopropyl)-7-benzyloxyindole, which are crucial in the synthesis of selective adrenaline β3-agonists (Fujii et al., 2001).

Molecular Structure Analysis

The molecular structure of 7-Benzyloxyindole derivatives can be analyzed through various spectroscopic techniques. For example, Jain et al. (2005) synthesized various 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, confirming their structures through FTIR, NMR, and MS techniques. These studies provide insights into the electron impact mass spectral fragmentation patterns of these compounds, which are vital for understanding the molecular structure of 7-Benzyloxyindole derivatives (Jain et al., 2005).

Chemical Reactions and Properties

7-Benzyloxyindole undergoes various chemical reactions, offering a range of chemical properties. Lewer (1987) described an improved synthesis of 7-hydroxy-2-oxoindolin-3-ylacetic acid from 7-benzyloxyindolin-2-one, demonstrating the compound's reactivity and potential for further chemical modifications (Lewer, 1987).

Physical Properties Analysis

The physical properties of 7-Benzyloxyindole and its derivatives can be deduced from their synthesis and structural analysis. For instance, the phase behavior and mesomorphic properties of certain 7-benzyloxyindole derivatives have been studied through differential scanning calorimetry and X-ray diffraction, revealing their thermal stability and preferred molecular orientation at different temperatures (Yeap et al., 2009).

Scientific Research Applications

1. Attenuation of Staphylococcus aureus Virulence

  • Summary of Application: 7-Benzyloxyindole (7BOI) has been found to attenuate the virulence of Staphylococcus aureus, a major agent of nosocomial infections. It does this by reducing staphyloxanthin production and the hemolytic ability of S. aureus without affecting bacterial growth .
  • Methods of Application: The study involved treating S. aureus with 7BOI and observing the changes in color and hemolytic ability. The treated S. aureus was then exposed to hydrogen peroxide (H2O2) and human whole blood to assess its susceptibility .
  • Results or Outcomes: Treatment with 7BOI made S. aureus more susceptible to killing by H2O2 and human whole blood. It also reduced S. aureus virulence in an in vivo model of nematode Caenorhabditis elegans .

2. Inhibition of Candida albicans Biofilm Formation

  • Summary of Application: 7-Benzyloxyindole has been shown to inhibit biofilm formation in Candida albicans, an opportunistic fungal pathogen. This is significant as biofilms confer high tolerance to antimicrobials .
  • Methods of Application: The study involved treating C. albicans with 7-Benzyloxyindole and comparing biofilm formation to that in the presence of the antifungal agent fluconazole .
  • Results or Outcomes: 7-Benzyloxyindole significantly reduced C. albicans biofilm formation at a concentration of 0.02 mM (4.5 µg/ml), but had no effect on planktonic cells .

Safety And Hazards

7-Benzyloxyindole should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

7-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGZMTAFOACVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942425
Record name 7-(Benzyloxy)-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyloxyindole

CAS RN

20289-27-4
Record name 20289-27-4
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Record name 7-(Benzyloxy)-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(benzyloxy)-1H-indole
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Synthesis routes and methods I

Procedure details

Wet Raney nickel is added in portions to a stirred refluxing solution of 7-(benzyloxy)-3-methylthio)indole (4.0 g, 14.9 mmol) in ethyl acetate (100 ml) and ethanol (60 ml) until all the starting material has been consumed (by RP HPLC). The mixture is filtered, the filtrate evaporated and the residue chromatographed on silica in ethyl acetate-hexane (1:8) to give a pale oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrazine hydrate (4.6 g, 92 mmol, 85% solution) was added to a mechanically stirred mixture of 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]pyrrolidine and N-methyl-N-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]methanamine (20 g, 61.8 mmol, crude product obtained as described in Step 2) and Raney-Nickel (5 g) in methanol (500 mL), care being taken to keep the temperature at 45°-50° C. Two additional portions of hydrazine hydrate (4.6 g each ) were added after 30 and 60 minutes, respectively. The temperature was maintained at 45°-50° C. for 5 hours. After stirring overnight at room temperature, the mixture was filtered off (Celite) and the filtrate was concentrated in vacuo. The residue (dark liquid) was purified by flash-chromatography (on silica Merck-60, dichloromethane-light petroleum ether 1:1) to yield pure 7-benzyloxyindole as an oil that solidifies upon standing (2.3-3.03 g, 17-22%, based upon different runs). A sample was recrystallized from petroleum ether as white needles, m.p. 62°-63° C. (Dictionary of Organic Compounds Vol III, p 3077, m.p. 67°-68° C., ligroin).
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methyl-N-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]methanamine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Wet Raney nickel was added in portions to a stirred refluxing solution of 7-(benzyloxy)-3-(methylthio)indole (4.0 g, 14.9 mmol) in ethyl acetate (100 ml) and ethanol (60 ml) until all the starting material had been consumed (by RP HPLC). The mixture was filtered, the filtrate evaporated and the residue chromatographed on silica in ethyl acetate-hexane (1:8) to give a pale oil.
Name
7-(benzyloxy)-3-(methylthio)indole
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
220
Citations
JH Lee, HS Cho, Y Kim, JA Kim, S Banskota… - Applied microbiology …, 2013 - Springer
… Treatment with indole or its derivative 7-benzyloxyindole (7BOI) caused S. aureus to become colorless and inhibited its hemolytic ability without affecting bacterial growth. As a result, S. …
Number of citations: 109 link.springer.com
RK Manoharan, JH Lee, J Lee - Microbial Biotechnology, 2018 - Wiley Online Library
… In this study, we examined whether 7-benzyloxyindole could affect Candida virulence in a Caenorhabditis elegans nematode model –an alternative to mammalian models (Tampakakis …
HS CHO, LEE Jin-Hyung, KIM Younghoon… - 한국생물공학회 학술 …, 2013 - dbpia.co.kr
… Treatment with indole or its derivative 7-benzyloxyindole (7BOI) caused S. aureus to become colorless and inhibited its hemolytic ability without affecting bacterial growth. As a result, S. …
Number of citations: 2 www.dbpia.co.kr
R Sanz, MP Castroviejo, V Guilarte… - The Journal of …, 2007 - ACS Publications
… However, this methodology gave rise to poor yields of the corresponding N-H indoles for 7-benzyloxyindole derivatives 8c and 8d. Very good results were obtained for the O-…
Number of citations: 101 pubs.acs.org
A Fujii, Y Fujima, H Harada, M Ikunaka, T Inoue… - Tetrahedron …, 2001 - Elsevier
… Preparation of (±)-3-(2-Aminopropyl)-7-benzyloxyindole 1 The starting point of our synthesis was 7-benzyloxyindole 3, because it could be prepared either from 2-nitrophenol by …
Number of citations: 19 www.sciencedirect.com
H Harada, A Fujii, S Kato - Synthetic communications, 2003 - Taylor & Francis
… Reduction of the isolated 7 with Fe in the presence of ammonium chloride in aqueous ethyl alcohol afforded 7-benzyloxyindole (3) in good yield. Hydrogenation of 3 over palladium on …
Number of citations: 10 www.tandfonline.com
FGH Lee, DE Dickson, J Suzuki… - Journal of …, 1973 - Wiley Online Library
… We observed this phenomenon also in the synthesis of ethyl 5-chloro-7-benzyloxyindole-2-carboxylate (6), where we obtained a very low percentage of product via this method. We, …
Number of citations: 30 onlinelibrary.wiley.com
R Marchelli, O Hutzinger… - Canadian Journal of …, 1969 - cdnsciencepub.com
… in view of the apparent insolubility of the 7-benzyloxyindole Grignard reagent in the reaction mixture at the lower temperature. The position of the carbethoxy group in each of the major …
Number of citations: 9 cdnsciencepub.com
MC Pirrung, L Deng, Z Li, K Park - The Journal of Organic …, 2002 - ACS Publications
Three methods for the conjugate addition of indoles to 2,5-dichlorobenzoquinone have been developed. A wide variety of indoles substituted with halogen, alkyl, alkoxy, and aryl groups …
Number of citations: 69 pubs.acs.org
RA Heacock, O Hutzinger - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
… ) of 7-benzyloxyindole-3carboxyaldehyde, mp 15S0, were obtained from 1.9 g of 7-benzyloxyindole. … A suspension of 7-benzyloxyindole-3-carboxaldehyde (0.9 g) and lithium aluminum …
Number of citations: 24 cdnsciencepub.com

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